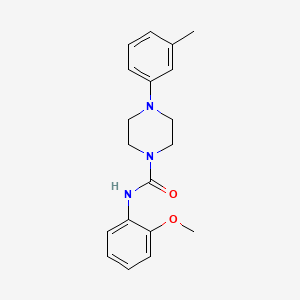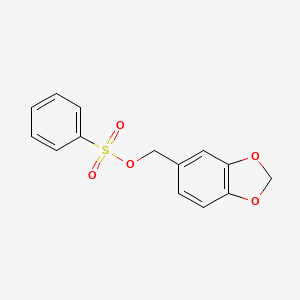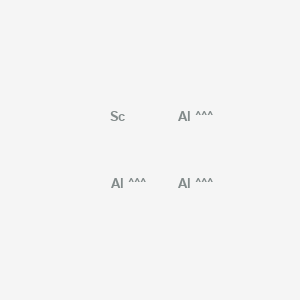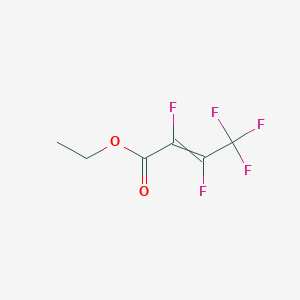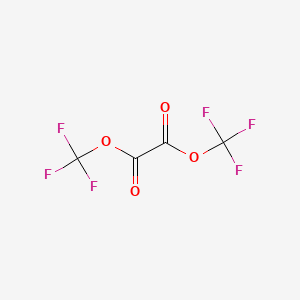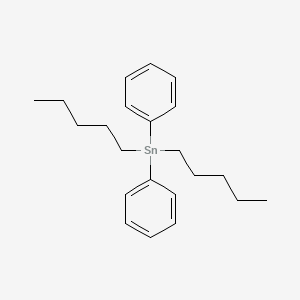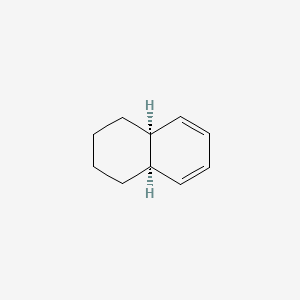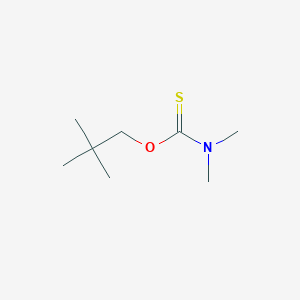
Indium--praseodymium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium-praseodymium (3/1) is a compound formed by combining indium and praseodymium in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including electronics, materials science, and medicine. Indium is a post-transition metal known for its malleability and ability to form alloys, while praseodymium is a lanthanide metal known for its magnetic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indium-praseodymium (3/1) can be achieved through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of indium and praseodymium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction conditions typically include temperatures ranging from 800°C to 1000°C and a controlled atmosphere of argon or nitrogen to ensure the purity of the compound.
Industrial Production Methods: In industrial settings, the production of indium-praseodymium (3/1) may involve advanced techniques such as sputtering or molecular beam epitaxy. These methods allow for precise control over the composition and structure of the compound, making it suitable for applications in thin-film transistors and other electronic devices .
化学反应分析
Types of Reactions: Indium-praseodymium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of indium and praseodymium, which can vary depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Indium-praseodymium (3/1) can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium oxide and praseodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form metallic indium and praseodymium.
Substitution: Substitution reactions involving indium-praseodymium (3/1) can occur with halogens or other reactive species, resulting in the formation of halide compounds.
Major Products: The major products formed from these reactions include indium oxide, praseodymium oxide, and various halide compounds, depending on the specific reagents and conditions used .
科学研究应用
Indium-praseodymium (3/1) has a wide range of scientific research applications due to its unique properties:
作用机制
The mechanism by which indium-praseodymium (3/1) exerts its effects is primarily related to its electronic and magnetic properties. Indium contributes to the compound’s electrical conductivity, while praseodymium enhances its magnetic properties. These combined effects make the compound suitable for applications in electronic devices and magnetic materials. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve interactions with electronic and magnetic fields at the atomic level .
相似化合物的比较
Indium Oxide (In2O3): Known for its high electrical conductivity and transparency, used in optoelectronic devices.
Praseodymium Oxide (Pr6O11): Known for its magnetic properties and used in ceramics and glass manufacturing.
Indium-Tin Oxide (ITO): A widely used transparent conducting oxide in touch screens and solar cells.
Uniqueness: Indium-praseodymium (3/1) is unique due to the combination of indium’s electrical properties and praseodymium’s magnetic properties. This combination makes it particularly suitable for applications that require both high electrical conductivity and magnetic functionality, such as advanced electronic devices and magnetic sensors .
属性
CAS 编号 |
12141-96-7 |
|---|---|
分子式 |
In3Pr |
分子量 |
485.36 g/mol |
InChI |
InChI=1S/3In.Pr |
InChI 键 |
YEUJVQHMGDSQMR-UHFFFAOYSA-N |
规范 SMILES |
[In].[In].[In].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


